

3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Epoxytetrahydrothiophene-1,1-dioxide

Cat. No.: B1328781

[Get Quote](#)

Technical Guide: 3,4-Epoxytetrahydrothiophene-1,1-dioxide

CAS Number: 4509-11-9

Synonyms: 3,4-Epoxythiolane

Introduction

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxythiolane, is a versatile bifunctional molecule that incorporates both a rigid thiolane ring and a reactive epoxide moiety. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the preparation of complex molecules for research in medicinal chemistry and materials science. The sulfone group imparts polarity and thermal stability, while the epoxide ring serves as a key electrophilic site for various nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities with stereochemical control. This guide provides an in-depth overview of the properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties

The key physical and chemical properties of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** are summarized in the table below. It is a stable, solid compound with a high melting point. While

the boiling point at atmospheric pressure is not readily available, it is expected to be significantly high. An estimated boiling point of 113 °C at reduced pressure has been reported, though the specific pressure is not documented. The compound's polarity, imparted by the sulfone and epoxide groups, suggests good solubility in polar organic solvents.

Property	Value	Reference(s)
CAS Number	4509-11-9	[1][2][3]
Molecular Formula	C ₄ H ₆ O ₃ S	[3]
Molecular Weight	134.15 g/mol	[3]
Melting Point	145-150 °C (lit.)	[3]
Boiling Point	113 °C (estimate)	[3]
Density	1.272 g/cm ³ (estimate)	[3]
Refractive Index	1.4661 (estimate)	[3]

Synthesis and Experimental Protocols

The synthesis of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** typically involves the epoxidation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). A common method utilizes hydrogen peroxide as the oxidant in the presence of a nitrile, such as benzonitrile, in an alcoholic solvent like methanol. The reaction is performed under basic conditions to facilitate the formation of the peroxyimide intermediate, which is the active epoxidizing agent.

Representative Synthesis Protocol

The following is a representative experimental protocol based on literature descriptions for the synthesis of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** from 3-sulfolene.

Materials:

- 3-Sulfolene
- Hydrogen peroxide (30-60% aqueous solution)

- Benzonitrile
- Methanol
- Potassium hydroxide (or other suitable base)
- Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 3-sulfolene and benzonitrile in methanol, cooled in an ice-water bath, slowly add hydrogen peroxide.
- Adjust the pH of the reaction mixture to 8-9 by the dropwise addition of a methanolic potassium hydroxide solution.
- Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,4-Epoxytetrahydrothiophene-1,1-dioxide** by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications

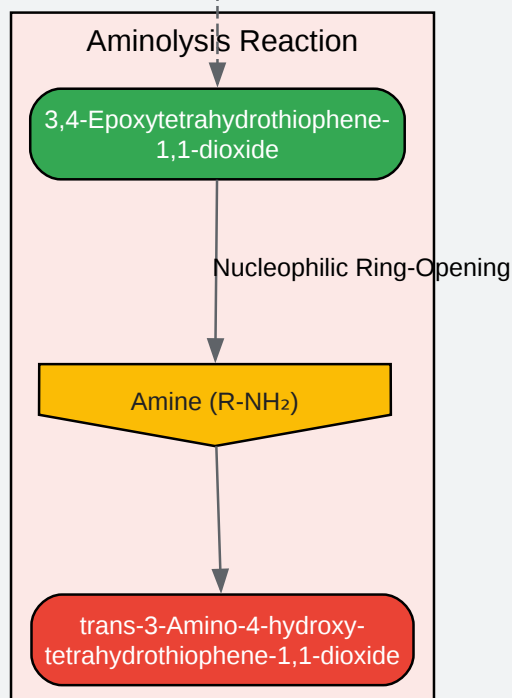
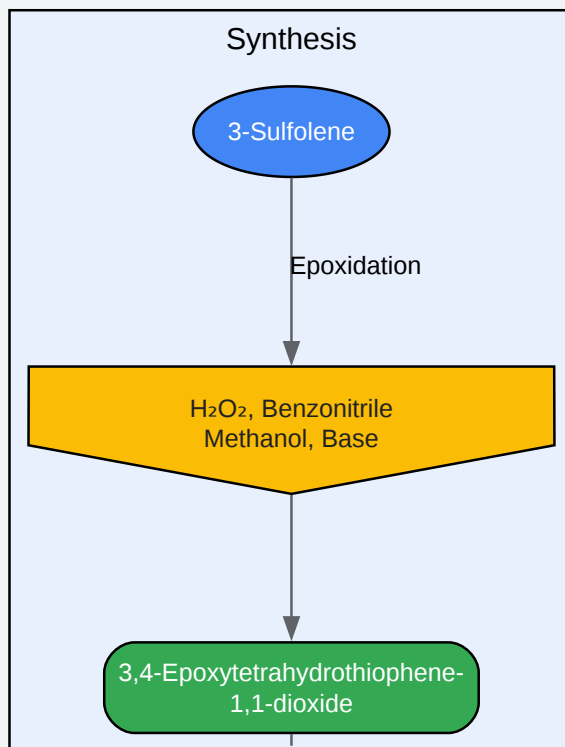
The primary reactivity of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** is centered around the nucleophilic ring-opening of the epoxide. This reaction allows for the stereospecific introduction of a wide range of nucleophiles, leading to the formation of trans-3,4-disubstituted tetrahydrothiophene-1,1-dioxides. This reactivity is of significant interest in the synthesis of complex molecules, including those with potential biological activity.

Aminolysis: Synthesis of Sulfolane-Based Amino Alcohols

A key application of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** is its reaction with amines (aminolysis) to produce sulfolane-based amino alcohols.^[4] These products are valuable intermediates in drug discovery, as the sulfolane moiety can act as a polar, metabolically stable scaffold, while the amino and alcohol functionalities provide points for further chemical modification.

The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack can be influenced by the reaction conditions and the nature of the amine.

Synthesis and Aminolysis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **3,4-Epoxytetrahydrothiophene-1,1-dioxide** and its subsequent aminolysis.

Applications in Drug Development and Natural Product Synthesis

3,4-Epoxytetrahydrothiophene-1,1-dioxide serves as a versatile building block for the synthesis of a variety of complex organic molecules. Its utility has been demonstrated in the preparation of sulfolene derivatives and acyclic polyenes, which are important intermediates in natural product synthesis.^[2]

In the context of drug development, the introduction of the sulfolane moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The epoxide functionality allows for the convergent synthesis of chiral molecules, which is crucial for the development of stereospecific drugs. While specific examples of marketed drugs derived directly from this starting material are not readily available, its potential as a scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery is significant.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for **3,4-Epoxytetrahydrothiophene-1,1-dioxide** is limited. However, the expected spectral features can be predicted based on its chemical structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons adjacent to the sulfone group and the methine protons of the epoxide ring. The chemical shifts and coupling patterns would be characteristic of the rigid, bicyclic structure.
- ¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbon environments: the methylene carbons bonded to the sulfone group and the methine carbons of the epoxide ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-

1120 cm^{-1} . Additionally, bands corresponding to the C-O stretching of the epoxide ring are expected around 1250 cm^{-1} and in the 950-810 cm^{-1} region.

- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) at m/z 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO_2 and cleavage of the epoxide ring.

Safety and Handling

3,4-Epoxytetrahydrothiophene-1,1-dioxide is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[\[2\]](#)

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[\[2\]](#)
- Storage: Store in a tightly closed container in a dry and well-ventilated place. It is a combustible solid.[\[2\]](#)
- In case of exposure:
 - Skin contact: Wash off immediately with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

3,4-Epoxytetrahydrothiophene-1,1-dioxide is a valuable and versatile synthetic intermediate. Its rigid sulfolane backbone and reactive epoxide ring provide a powerful platform for the construction of complex and stereochemically defined molecules. Its application in the synthesis of functionalized sulfolane derivatives highlights its importance for researchers in medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. 4509-11-9 CAS MSDS (3,4-EPOXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1328781#3-4-epoxytetrahydrothiophene-1-1-dioxide-cas-number-and-properties\]](https://www.benchchem.com/product/b1328781#3-4-epoxytetrahydrothiophene-1-1-dioxide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com